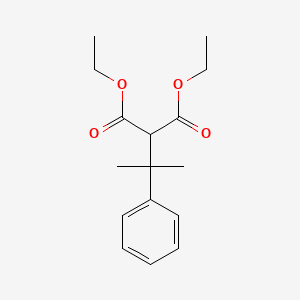
diethyl 2-(2-phenylpropan-2-yl)malonate
Vue d'ensemble
Description
diethyl 2-(2-phenylpropan-2-yl)malonate is an organic compound with a complex structure that includes a phenyl group and a propanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(2-phenylpropan-2-yl)malonate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl propanedioate (diethyl malonate) is converted into its enolate ion using sodium ethoxide in ethanol. This enolate ion then reacts with an alkyl halide to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar alkylation reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
diethyl 2-(2-phenylpropan-2-yl)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group or the ester moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
diethyl 2-(2-phenylpropan-2-yl)malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development, often involves this compound.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which diethyl 2-(2-phenylpropan-2-yl)malonate exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The pathways involved often depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester that is often used in similar synthetic applications.
Ethyl acetoacetate: Another ester with similar reactivity but different structural features.
Methyl phenylacetate: Shares the phenyl group but has different ester moieties.
Uniqueness
diethyl 2-(2-phenylpropan-2-yl)malonate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This makes it particularly useful in certain synthetic and research applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
78775-63-0 |
|---|---|
Formule moléculaire |
C16H22O4 |
Poids moléculaire |
278.34 g/mol |
Nom IUPAC |
diethyl 2-(2-phenylpropan-2-yl)propanedioate |
InChI |
InChI=1S/C16H22O4/c1-5-19-14(17)13(15(18)20-6-2)16(3,4)12-10-8-7-9-11-12/h7-11,13H,5-6H2,1-4H3 |
Clé InChI |
SRIDQAOHTPULGP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)OCC)C(C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














